Cycloheptene

Description

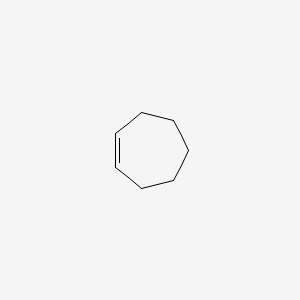

Structure

3D Structure

Properties

IUPAC Name |

cycloheptene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-2-4-6-7-5-3-1/h1-2H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIJMRYMVAMXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Record name | CYCLOHEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26426-65-3 | |

| Record name | Cycloheptene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26426-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4074560 | |

| Record name | Cycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cycloheptene appears as a colorless oily liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | CYCLOHEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

19.7 [mmHg] | |

| Record name | Cycloheptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-92-2, 45509-99-7 | |

| Record name | CYCLOHEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cycloheptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045509997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEPTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRY3SY05AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Cycloheptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptene (B1346976), a seven-membered cycloalkene, is a versatile building block in organic synthesis and polymer chemistry. Its unique ring strain and reactivity make it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the synthesis, properties, and key reactions of this compound, tailored for professionals in research and drug development. It includes detailed experimental protocols for major synthetic routes, a thorough analysis of its physicochemical and spectral properties, and a discussion of its important chemical transformations.

Introduction

This compound (C₇H₁₂) is a colorless, oily liquid that exists as cis- and trans-isomers. The cis-isomer is the more stable and common form, while the trans-isomer is highly strained and reactive.[1] The seven-membered ring of this compound imparts distinct conformational and reactivity characteristics compared to smaller or larger cycloalkenes. This guide will focus on the synthesis and properties of the cis-isomer, which is widely used in organic synthesis.

Physical and Chemical Properties

This compound is a flammable liquid with a characteristic hydrocarbon odor. It is insoluble in water but soluble in many organic solvents.[2] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| Boiling Point | 112-114.7 °C | [1] |

| Melting Point | -54 °C | [1] |

| Density | 0.824 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.458 | [1] |

| Flash Point | -6.7 °C | [1] |

Spectroscopic Properties

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows three main groups of signals corresponding to the olefinic, allylic, and aliphatic protons.

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| Olefinic (CH=CH) | ~5.8 | m | 2H |

| Allylic (C=C-CH₂) | ~2.1 | m | 4H |

| Aliphatic (-CH₂-) | ~1.5-1.6 | m | 6H |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Chemical Shift (ppm) |

| Olefinic (C=C) | ~130 |

| Allylic (C=C-C) | ~30 |

| Aliphatic (-CH₂-) | ~26-28 |

Note: Chemical shifts are approximate and can vary depending on the solvent.

FTIR Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands for C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Vibration |

| ~3020 | =C-H stretch |

| ~2925, 2850 | C-H stretch (sp³) |

| ~1650 | C=C stretch |

| ~1450 | CH₂ bend |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 96. The fragmentation pattern is complex, with characteristic losses of alkyl fragments.

Synthesis of this compound

Several synthetic methods can be employed to prepare this compound. The following sections detail the experimental protocols for some of the most common and effective routes.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds. For this compound, an intramolecular Wittig reaction of a suitable precursor is a viable strategy.

Caption: Intramolecular Wittig reaction for this compound synthesis.

Experimental Protocol: Intramolecular Wittig Reaction of 7-Bromo-1-heptene (B130210)

-

Preparation of the Phosphonium Salt: To a solution of 7-bromo-1-heptene (1.0 eq) in anhydrous toluene (B28343), add triphenylphosphine (B44618) (1.1 eq). Heat the mixture to reflux for 24 hours. Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash the salt with cold toluene and dry under vacuum.

-

Ylide Formation and Cyclization: Suspend the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete ylide formation. The resulting solution of the ylide is then heated to reflux for 12 hours to effect the intramolecular Wittig cyclization.

-

Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by fractional distillation to afford pure this compound.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of cyclic alkenes, particularly for medium-sized rings like this compound. The reaction typically employs a ruthenium-based catalyst, such as a Grubbs' catalyst.

Caption: Ring-closing metathesis for this compound synthesis.

Experimental Protocol: RCM of 1,8-Nonadiene

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1,8-nonadiene (1.0 eq) in anhydrous and degassed dichloromethane (B109758) (DCM).

-

Catalyst Addition: Add a solution of Grubbs' second-generation catalyst (0.01-0.05 eq) in DCM to the reaction mixture.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to remove the ruthenium byproducts and afford pure this compound.

Diels-Alder Reaction and Subsequent Ring Expansion

While a direct Diels-Alder synthesis of a seven-membered ring is not possible, a [4+2] cycloaddition can be used to form a six-membered ring precursor, which can then be subjected to a ring expansion to yield this compound.

Caption: Multi-step synthesis of this compound involving a Diels-Alder reaction.

Experimental Protocol: Via Simmons-Smith and Thermal Rearrangement

-

Diels-Alder Reaction: React 1,3-butadiene with a suitable dienophile, such as maleic anhydride (B1165640), to form a cyclohexene derivative. This reaction is typically carried out at elevated temperatures in a suitable solvent.

-

Reduction: Reduce the anhydride functionality of the Diels-Alder adduct to the corresponding diol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Simmons-Smith Cyclopropanation: Treat the resulting diol with diethylzinc (B1219324) and diiodomethane (B129776) (Simmons-Smith reagent) in dichloromethane to form a cyclopropanated intermediate.

-

Thermal Rearrangement: Heat the cyclopropanated intermediate in a high-boiling solvent (e.g., decalin). The thermal rearrangement of the vinylcyclopropane (B126155) system will lead to the formation of a this compound derivative.

-

Final Conversion: Depending on the starting dienophile, further chemical modifications may be necessary to obtain this compound.

Key Reactions of this compound

This compound undergoes various reactions typical of alkenes, including epoxidation, hydrogenation, and polymerization.

Epoxidation

Epoxidation of this compound with a peroxy acid yields this compound oxide, a valuable intermediate in organic synthesis.

Caption: Epoxidation of this compound.

Experimental Protocol: Epoxidation with m-CPBA

-

Reaction Setup: Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.

-

Reagent Addition: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM dropwise to the cooled this compound solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound oxide can be purified by distillation under reduced pressure.

Hydrogenation

Catalytic hydrogenation of this compound reduces the double bond to afford cycloheptane (B1346806).

Caption: Hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation over Pd/C

-

Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a hydrogenation apparatus). Purge the flask with hydrogen to replace the air. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.

-

Work-up and Purification: Monitor the reaction until the uptake of hydrogen ceases. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent. Concentrate the filtrate under reduced pressure to obtain cycloheptane. The product is often pure enough for subsequent use, or it can be distilled if necessary.

Polymerization

This compound can undergo polymerization through various mechanisms, most notably Ring-Opening Metathesis Polymerization (ROMP).

Caption: Ring-Opening Metathesis Polymerization (ROMP) of this compound.

Experimental Protocol: ROMP of this compound

-

Monomer Preparation: Purify this compound by distillation from a suitable drying agent.

-

Polymerization: In a glovebox or under an inert atmosphere, dissolve the purified this compound in an anhydrous, degassed solvent (e.g., toluene or DCM). Add a solution of a suitable ROMP catalyst, such as a Schrock or Grubbs catalyst, in the same solvent. The monomer-to-catalyst ratio will determine the molecular weight of the resulting polymer.

-

Termination: After the desired reaction time, terminate the polymerization by adding an appropriate quenching agent (e.g., ethyl vinyl ether).

-

Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Applications in Drug Development

The cycloheptane ring is a structural motif present in several natural products and pharmacologically active compounds. The ability to synthesize and functionalize this compound provides access to a diverse range of molecular scaffolds for drug discovery. The conformational flexibility of the seven-membered ring can be advantageous for optimizing ligand-receptor interactions.

Conclusion

This compound is a fundamentally important cycloalkene with a rich chemistry. The synthetic methods outlined in this guide, including the Wittig reaction, ring-closing metathesis, and multi-step strategies involving the Diels-Alder reaction, provide versatile entries to this seven-membered ring system. Its reactivity in processes such as epoxidation, hydrogenation, and ring-opening metathesis polymerization underscores its utility as a building block in organic synthesis and materials science. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals engaged in the synthesis and application of cyclic molecules.

References

cis- and trans-cycloheptene stability and isomerization

An In-depth Technical Guide to the Stability and Isomerization of cis- and trans-Cycloheptene

Executive Summary

Cycloheptene (B1346976), a seven-membered cycloalkene, serves as a pivotal model for understanding the principles of ring strain and geometric isomerism in medium-sized rings. Unlike acyclic alkenes where the trans isomer is typically more stable, in this compound, the cis isomer is the thermodynamically favored configuration.[1][2] The trans isomer is highly strained and consequently unstable, existing as a short-lived intermediate at low temperatures.[3][4] This high reactivity, driven by strain relief, makes trans-cycloheptene a valuable, albeit challenging, intermediate in organic synthesis and bioorthogonal chemistry. This guide provides a comprehensive overview of the relative stabilities of cis- and trans-cycloheptene, details the mechanisms of their interconversion, and outlines key experimental protocols for their synthesis and study.

Relative Stability of this compound Isomers

For cycloalkenes with fewer than eleven carbon atoms, the cis isomer is more stable than its trans counterpart.[1][2] The incorporation of a trans double bond into a seven-membered ring introduces significant angle and torsional strain.[2][5] This is because the carbon chain is too short to comfortably bridge the ends of the trans double bond without significant distortion from ideal geometries.[2] This distortion includes twisted π-bonds and pyramidalized sp²-hybridized carbon atoms.[1][6] trans-Cycloheptene is therefore a high-energy, reactive molecule.[7] While computational models once suggested it should be stable at room temperature, experimental evidence confirms its rapid isomerization to the cis form at temperatures above -40 °C.[8][9]

Quantitative Stability Data

The following table summarizes key quantitative data regarding the stability and isomerization of this compound isomers.

| Parameter | Value | Isomer / Process | Method | Reference(s) |

| Strain Energy | 25.2 kcal/mol | trans-Cycloheptene | G3 Level Calculation | [10] |

| Activation Energy (Ea) | 18.7 ± 1.2 kcal/mol | Thermal trans → cis | Experimental Kinetics | [11] |

| Activation Barrier | 35 kcal/mol | trans → cis (Rotation) | Ab Initio Calculation | [9] |

| Relative Stability | trans is 12.7 kcal/mol less stable | trans vs. cis | Calculation | [8] |

| Lifetime (τ) | 130 µs | trans-Cyclohept-2-enone | Experimental (r.t., CH₂Cl₂) | [12] |

Isomerization Pathways

The interconversion between cis- and trans-cycloheptene can be achieved through thermal or photochemical pathways. The thermal process favors the formation of the stable cis isomer, while the photochemical route is used to generate the high-energy trans isomer.

Thermal trans-to-cis Isomerization

trans-Cycloheptene readily isomerizes to cis-cycloheptene upon warming.[11] Early computational studies predicted a high activation barrier (35 kcal/mol) for a simple rotational isomerization, which was inconsistent with the observed instability of trans-cycloheptene at low temperatures.[9]

A revised mechanism, supported by second-order reaction kinetics, proposes an "interrupted" dimerization pathway.[9] In this model, two molecules of trans-cycloheptene form a 1,4-biradical dimer intermediate. This intermediate then rapidly rearranges and cleaves to yield two molecules of the more stable cis-cycloheptene.[6][8][9] This bimolecular pathway provides a lower energy route for isomerization than direct double bond rotation.[6] Experimentally, the activation energy for this thermal process has been measured to be 18.7 kcal/mol.[11]

Photochemical cis-to-trans Isomerization

The unstable trans-cycloheptene is typically generated in situ via photochemical isomerization of the cis isomer.[11][13] This process is usually performed at low temperatures (e.g., -78 °C or -35 °C) using ultraviolet (UV) light.[6][11] The reaction is often facilitated by a singlet sensitizer, such as methyl benzoate, which absorbs the UV light and transfers the energy to the cis-cycloheptene molecule, promoting its conversion to the excited state and subsequent isomerization to the trans form upon relaxation.[6][11] Due to its instability, the generated trans-cycloheptene is either used immediately in a trapping reaction or stabilized for isolation.[7][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Ring strain - Wikipedia [en.wikipedia.org]

- 6. This compound [chemeurope.com]

- 7. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. How stable is trans-cycloheptene? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. trans-Cycloheptene. Photochemical generation and thermal trans-cis isomerization - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

cycloheptene spectroscopic data analysis (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for cycloheptene (B1346976) (C₇H₁₂), a seven-membered cycloalkene. This compound serves as a valuable building block in organic synthesis and polymer chemistry. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the structural elucidation of its derivatives. This document covers the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and logical workflow diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key insights into its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the olefinic, allylic, and aliphatic protons. Due to the molecule's symmetry, the ten protons give rise to four unique sets of signals. The complexity of the aliphatic signals arises from the conformational flexibility of the seven-membered ring, leading to overlapping multiplets.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.79 | Multiplet | 2H | Olefinic Protons (-CH=CH-) |

| ~2.12 | Multiplet | 4H | Allylic Protons (-CH₂-CH=) |

| ~1.60 | Multiplet | 4H | Aliphatic Protons |

| ~1.53 | Multiplet | 2H | Aliphatic Protons |

Data sourced from ChemicalBook.[1]

Interpretation:

-

Olefinic Protons (δ ~5.79 ppm): The downfield signal corresponds to the two protons on the double bond. Their chemical shift is characteristic of alkenyl hydrogens.[2] The multiplet structure is due to coupling with the adjacent allylic protons.

-

Allylic Protons (δ ~2.12 ppm): These protons are on the carbon atoms adjacent to the double bond. They are deshielded compared to typical aliphatic protons due to the proximity of the π-system.

-

Aliphatic Protons (δ ~1.60 and ~1.53 ppm): The remaining six protons on the saturated part of the ring appear as complex, overlapping multiplets in the upfield region, typical for cycloalkanes.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows four distinct signals, consistent with the molecule's symmetry plane that bisects the double bond.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 130.4 | Olefinic Carbons (-C=C-) |

| 31.5 | Allylic Carbons (-C-C=) |

| 28.6 | Aliphatic Carbons |

| 26.5 | Aliphatic Carbons |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Interpretation:

-

Olefinic Carbons (130.4 ppm): The signal in the downfield region is characteristic of sp²-hybridized carbons in a double bond.[2]

-

Allylic and Aliphatic Carbons (26.5 - 31.5 ppm): The upfield signals correspond to the sp³-hybridized carbons of the cycloalkane ring. The allylic carbons are slightly deshielded compared to the other aliphatic carbons.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of a liquid sample of this compound.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

Pipettes

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃ in a clean, dry vial.

-

Using a pipette, transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its position for optimal homogeneity.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals and pick the peaks.

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

Use a 45° or 90° pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm) or the TMS signal (δ 0.00 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3020 | Medium | C-H Stretch | =C-H (Alkenyl) |

| 2925, 2855 | Strong | C-H Stretch | -C-H (Alkyl) |

| ~1650 | Medium | C=C Stretch | Alkene |

| ~1450 | Medium | C-H Bend | -CH₂- |

| ~730 | Strong | C-H Bend | cis -CH=CH- (out-of-plane) |

Note: These are characteristic absorption frequencies. Actual peak positions may vary slightly.

Interpretation:

-

=C-H Stretch (~3020 cm⁻¹): The absorption just above 3000 cm⁻¹ is a clear indication of C-H bonds on an sp²-hybridized carbon, confirming the presence of a double bond.[3]

-

-C-H Stretch (2925, 2855 cm⁻¹): The strong absorptions below 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds on the sp³-hybridized carbons of the ring.[3]

-

C=C Stretch (~1650 cm⁻¹): This medium intensity peak is characteristic of the carbon-carbon double bond stretching vibration in an alkene.[3]

-

-CH₂- Bend (~1450 cm⁻¹): This absorption is due to the scissoring or bending vibration of the methylene (B1212753) groups in the ring.

-

cis -CH=CH- Bend (~730 cm⁻¹): The strong out-of-plane bending (wagging) vibration in this region is characteristic of a cis-disubstituted double bond in a cyclic system.

Experimental Protocol for IR Spectroscopy (Neat Liquid)

Objective: To obtain an IR spectrum of a pure liquid sample of this compound.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer with a salt plate (e.g., NaCl or KBr) holder or an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample

-

Pipette

-

Acetone (B3395972) or another suitable volatile solvent for cleaning

-

Kimwipes

Procedure (Using Salt Plates):

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a dry, volatile solvent like acetone and gently wiping with a Kimwipe. Avoid using water as it will dissolve the plates.

-

Sample Application: Place one or two drops of the neat this compound liquid onto the center of one salt plate.[4][5]

-

Sandwich Formation: Place the second salt plate on top of the first, spreading the liquid into a thin, even film between the plates.[4][5]

-

Spectrum Acquisition:

-

Place the "sandwich" into the sample holder in the IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, disassemble the salt plates, rinse them with a dry solvent, and dry them before returning them to a desiccator for storage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming its identity and structure. For this compound, Electron Ionization (EI) is a common method.

Table 4: Key Mass Spectrometry Data for this compound (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 96 | 55.8 | [C₇H₁₂]⁺• (Molecular Ion) |

| 81 | 74.0 | [C₆H₉]⁺ |

| 68 | 64.2 | [C₅H₈]⁺• |

| 67 | 100.0 | [C₅H₇]⁺ (Base Peak) |

| 54 | 97.6 | [C₄H₆]⁺• |

| 41 | 28.2 | [C₃H₅]⁺ |

| 39 | 39.4 | [C₃H₃]⁺ |

Data sourced from NIST WebBook and ChemicalBook.[1][4][5]

Interpretation:

-

Molecular Ion (m/z 96): The peak at m/z 96 corresponds to the intact this compound molecule that has lost one electron, confirming its molecular weight of 96.17 g/mol .[4]

-

Base Peak (m/z 67): The most intense peak in the spectrum is at m/z 67. This stable fragment likely arises from the loss of an ethyl radical (•C₂H₅) from the molecular ion, followed by rearrangement to a stable cyclopentenyl cation.

-

Other Major Fragments:

-

m/z 81: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z 68: A retro-Diels-Alder type fragmentation could lead to the loss of ethene (C₂H₄), resulting in a fragment with m/z 68.

-

m/z 54: This prominent peak likely corresponds to the butadiene radical cation, formed through a more complex rearrangement and fragmentation process.

-

m/z 41 and 39: These smaller fragments are characteristic of allylic and cyclopropenyl cations, respectively, which are common in the fragmentation of cyclic alkenes.

-

Experimental Protocol for Mass Spectrometry (GC-MS)

Objective: To obtain an electron ionization (EI) mass spectrum of the volatile liquid this compound.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Helium (carrier gas).

-

This compound sample.

-

A suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Microsyringe.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like hexane.

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at a rate of 10-20°C/min.

-

Set the injector temperature to a value higher than the boiling point of this compound (e.g., 200°C).

-

Set the MS transfer line temperature (e.g., 250°C).

-

The ion source temperature is typically set around 200-230°C.

-

Set the MS to scan a mass range of, for example, m/z 35-200.

-

Use standard EI ionization at 70 eV.

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

The sample is vaporized and carried by the helium gas through the GC column, where it is separated from the solvent and any impurities.

-

As the this compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

-

-

Data Analysis: The resulting chromatogram will show a peak for this compound. The mass spectrum corresponding to this peak can then be analyzed to identify the molecular ion and the fragmentation pattern.

Visualizing the Analytical Workflow and Fragmentation

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown compound, using this compound as an example.

Caption: Workflow for Spectroscopic Identification.

Key Fragmentation Pathways of this compound

This diagram illustrates the primary fragmentation pathways of the this compound molecular ion under electron ionization.

Caption: Mass Spec Fragmentation of this compound.

References

Thermodynamic Properties of Cycloheptene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of cycloheptene (B1346976) (C₇H₁₂), a seven-membered cycloalkene of significant interest in organic synthesis and materials science. This document compiles and presents key thermodynamic data, including heat capacity, enthalpy, entropy, Gibbs free energy, and vapor pressure, in a structured format for easy reference and comparison. Furthermore, it outlines the general experimental protocols employed for the determination of these properties and includes a visualization of the conformational interconversion pathway of the this compound ring, a critical aspect of its reactivity and physical behavior. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require accurate thermodynamic data for modeling, process design, and theoretical studies involving this compound.

Introduction

This compound is a colorless, oily liquid with the chemical formula C₇H₁₂. As a cyclic olefin, its chemical and physical properties are of considerable interest in various fields, including polymer chemistry, the synthesis of pharmaceuticals, and as a ligand in organometallic chemistry. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in chemical reactions, designing and optimizing industrial processes, and for computational modeling of molecular systems. This guide consolidates available experimental and critically evaluated data on the thermodynamic properties of this compound.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound. The data has been compiled from various sources, including the National Institute of Standards and Technology (NIST) WebBook and other peer-reviewed publications.

Table 1: General Physical and Thermodynamic Properties

| Property | Value | Units |

| Molecular Weight | 96.1702 | g/mol |

| Normal Boiling Point | 115.2 °C (388.35 K) | |

| Vapor Pressure (at 25 °C) | 19.7 | mmHg |

| Enthalpy of Vaporization (at 298.15 K) | 36.8 ± 0.2 | kJ/mol |

| Enthalpy of Fusion | 1.0 | kJ/mol |

| Triple Point Temperature | 217.81 | K |

Table 2: Standard Molar Enthalpy of Formation (ΔfH°)

| Phase | ΔfH° (at 298.15 K) | Units |

| Liquid | -46.2 ± 1.7 | kJ/mol |

| Gas | -9.4 ± 1.7 | kJ/mol |

Table 3: Standard Molar Heat Capacity (Cp°)

| Phase | Cp° (at 298.15 K) | Units |

| Liquid | 185.9 ± 1.0 | J/(mol·K) |

| Gas | 124.1 ± 4.5 | J/(mol·K) |

Table 4: Standard Molar Entropy (S°)

| Phase | S° (at 298.15 K) | Units |

| Liquid | 247.3 ± 1.3 | J/(mol·K) |

| Gas | 344.9 ± 4.6 | J/(mol·K) |

Table 5: Phase Transition Properties

| Transition | Temperature (K) | Enthalpy of Transition (kJ/mol) | Entropy of Transition (J/(mol·K)) |

| Crystal II → Crystal I | 154 | 5.28 | 34.3 |

| Crystal I → Liquid | 210 | 0.71 | 3.4 |

| Melting Point | 217 | 1.0 | 4.5 |

Note: this compound exhibits complex solid-phase behavior with multiple crystal forms.[1]

Table 6: Reaction Thermochemistry

| Reaction | Enthalpy of Reaction (ΔrH°) | Conditions |

| Hydrogenation to Cycloheptane | -110 | kJ/mol |

Experimental Protocols

The determination of the thermodynamic properties of this compound involves a variety of precise experimental techniques. While detailed, step-by-step protocols from the original cited literature are not fully accessible, this section outlines the general methodologies employed for such measurements.

Calorimetry

Calorimetry is the primary technique for measuring heat changes associated with chemical and physical processes.

-

Adiabatic Calorimetry for Heat Capacity: The heat capacity of this compound in its condensed phases (solid and liquid) is typically determined using an adiabatic calorimeter.

-

Apparatus: The core of the apparatus is a sample cell containing the this compound, surrounded by an adiabatic shield. The temperature of the shield is meticulously controlled to match the temperature of the sample cell, thereby minimizing heat exchange with the surroundings. A known quantity of electrical energy is supplied to a heater within the sample cell, and the resulting temperature increase is precisely measured.

-

Procedure:

-

A known mass of purified this compound is sealed in the sample cell.

-

The cell is cooled to the starting temperature (often near liquid nitrogen temperatures).

-

A series of measurements are made by introducing a known amount of electrical energy (Q) to the sample and measuring the corresponding temperature rise (ΔT).

-

The heat capacity (Cp) is calculated using the formula: Cp = Q / ΔT, after correcting for the heat capacity of the empty calorimeter.

-

This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

-

-

-

Combustion Calorimetry for Enthalpy of Formation: The standard enthalpy of formation is often derived from the enthalpy of combustion, measured using a bomb calorimeter.

-

Apparatus: A bomb calorimeter consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water in an insulated container.

-

Procedure:

-

A weighed sample of liquid this compound is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with excess pure oxygen.

-

The bomb is placed in the calorimeter, and the initial temperature of the water is recorded.

-

The sample is ignited by passing an electrical current through a fuse wire.

-

The complete combustion of this compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The maximum temperature is recorded, and the heat of combustion is calculated based on the temperature change and the previously determined heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound.

-

-

-

Differential Scanning Calorimetry (DSC) for Phase Transitions: DSC is employed to study the thermal transitions of this compound, such as melting and solid-solid phase transitions.[1]

-

Apparatus: A DSC instrument measures the difference in heat flow between a sample pan containing this compound and an empty reference pan as they are subjected to a controlled temperature program.

-

Procedure:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated or cooled at a constant rate.

-

The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

Endothermic events (like melting) or exothermic events are observed as peaks in the DSC thermogram. The temperature of the transition is determined from the onset or peak of the transition, and the enthalpy of the transition is calculated from the area of the peak.

-

-

Vapor Pressure Measurement

The vapor pressure of this compound can be determined by various methods, such as the static or dynamic method, or by effusion. A common approach involves measuring the boiling point at different applied pressures.

-

Procedure (Boiling Point Method):

-

A sample of this compound is placed in a container connected to a pressure control system and a manometer.

-

The pressure in the system is set to a specific value below atmospheric pressure.

-

The sample is heated, and the temperature at which it boils is recorded.

-

This procedure is repeated for a range of pressures.

-

The vapor pressure data as a function of temperature can then be fitted to an equation such as the Antoine equation to allow for interpolation and extrapolation.

-

Hydrogenation Calorimetry

The enthalpy of hydrogenation is determined by measuring the heat evolved when this compound reacts with hydrogen gas in the presence of a catalyst.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent in a reaction calorimeter.

-

A catalyst (e.g., platinum oxide) is added.

-

The system is allowed to reach thermal equilibrium.

-

A known amount of hydrogen gas is introduced, and the temperature change during the hydrogenation reaction is measured.

-

The enthalpy of hydrogenation is calculated from the heat evolved and the moles of this compound reacted.

-

Conformational Analysis of this compound

Unlike the rigid planar structure of smaller cycloalkenes, the seven-membered ring of this compound is flexible and exists in various conformations. The most stable conformation is the chair form. The interconversion between different chair conformations, known as ring-flipping, proceeds through higher-energy intermediates, such as the twist-chair and boat conformations. Understanding this conformational landscape is essential for predicting the molecule's reactivity. The following diagram illustrates the simplified energetic pathway for the interconversion of the chair conformation of this compound.

Caption: Conformational interconversion pathway of this compound.

Conclusion

This technical guide provides a consolidated source of thermodynamic data for this compound, essential for a wide range of scientific and industrial applications. The tabulated data, coupled with descriptions of general experimental methodologies and an illustration of its conformational dynamics, offers a robust foundation for researchers and professionals. Accurate thermodynamic properties are indispensable for the advancement of chemical process design, reaction modeling, and the development of new materials and pharmaceuticals where this compound and its derivatives play a role.

References

cycloheptene CAS number and chemical identifiers

An In-depth Technical Guide to Cycloheptene (B1346976): Chemical Identifiers, Properties, and Key Experimental Protocols

For researchers, scientists, and professionals in drug development, a thorough understanding of fundamental chemical entities is paramount. This compound, a seven-membered cycloalkene, serves as a versatile building block in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its chemical identifiers, key quantitative data, and detailed experimental protocols for several of its important transformations.

Chemical Identifiers and Physical Properties

This compound is a colorless, oily liquid that is insoluble in water.[1] It is a cyclic olefin with the molecular formula C₇H₁₂.[1][2] The most common isomer is the cis-isomer, though the more strained and highly reactive trans-isomer can be synthesized and utilized in specific applications.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 628-92-2[1][2][3][4][5][6] |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C7H12/c1-2-4-6-7-5-3-1/h1-2H,3-7H2[1][2][4] |

| InChIKey | ZXIJMRYMVAMXQP-UHFFFAOYSA-N[1][2][4] |

| SMILES | C1CCC=CCC1[1][2][4] |

| Molecular Formula | C₇H₁₂[1][2][4][5] |

| PubChem CID | 12363[1][3] |

| EC Number | 211-060-4[1][4][6] |

| UN Number | 2242[1][5] |

Table 2: Quantitative Physical and Chemical Data for this compound

| Property | Value |

| Molecular Weight | 96.17 g/mol [1][4][5][6] |

| Density | 0.824 g/mL at 25 °C[3][4][6] |

| Boiling Point | 112-114.7 °C[3][4][6] |

| Flash Point | -6.7 °C[3] |

| Refractive Index | n20/D 1.458[4][6] |

Key Experimental Protocols

This compound's reactivity, centered around its double bond, allows for a variety of chemical transformations. Below are detailed protocols for some of its key reactions.

Photochemical Synthesis of trans-Cycloheptene

The synthesis of the highly strained trans-cycloheptene isomer is typically achieved through a photochemical approach, often utilizing a flow reactor to improve yield and manage the unstable product.

Methodology: A solution of cis-cycloheptene and a singlet sensitizer, such as methyl benzoate, in an appropriate solvent is irradiated with UV light (e.g., at 254 nm) at low temperatures (e.g., -35 °C).[3] To drive the equilibrium towards the trans-isomer, the reaction mixture is continuously flowed through a column containing a silver salt (e.g., AgNO₃) adsorbed onto silica (B1680970) gel. The trans-cycloheptene is selectively complexed by the silver ions and retained on the column, while the unreacted cis-cycloheptene is returned to the reaction vessel for further irradiation. The trans-cycloheptene-silver complex can then be isolated and the trans-cycloheptene liberated when needed.

Ring-Opening Metathesis Polymerization (ROMP) of this compound

ROMP is a powerful polymerization technique for cyclic olefins, including this compound, to produce polymers with the double bond retained in the backbone.

Methodology: In a typical ROMP experiment, a solution of this compound in an appropriate solvent is treated with a metathesis catalyst, such as a Grubbs' or Schrock's catalyst. The reaction is driven by the relief of ring strain in the this compound monomer. The polymerization is a living polymerization, meaning that the reaction can be controlled to produce polymers of a specific length and can be used to create block copolymers by the sequential addition of different monomers.

Epoxidation of this compound

The double bond in this compound can be converted to an epoxide, a versatile functional group for further synthetic transformations.

Methodology: this compound is dissolved in an inert solvent, such as dichloromethane. An epoxidizing agent, commonly a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution, often at reduced temperatures to control the reaction rate and prevent side reactions. The reaction is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is worked up to remove the carboxylic acid byproduct and isolate the this compound oxide.

Hydroboration-Oxidation of this compound

This two-step reaction sequence converts this compound into cycloheptanol (B1583049) with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the original double bond. For a symmetrical alkene like this compound, this distinction is not relevant, but the syn-addition stereochemistry is important.

Methodology:

-

Hydroboration: this compound is treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), in an anhydrous ether solvent. The borane adds across the double bond in a concerted, syn-fashion.

-

Oxidation: The resulting organoborane intermediate is then oxidized in situ by the addition of an oxidizing agent, typically hydrogen peroxide (H₂O₂) under basic conditions (e.g., aqueous sodium hydroxide). This replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding cycloheptanol.

References

- 1. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for the syntheses of trans-cycloheptene, dihydrotetrazine and tetrazine compounds and their applications to bioorthogonal chemistry and drug delivery [udspace.udel.edu]

- 4. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans -cycloheptene and sila trans -cycloheptene Ag( i ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04773H [pubs.rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

The Genesis of a Seven-Membered Ring: An In-depth Technical Guide to the Discovery and Historical Synthesis of Cycloheptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptene (B1346976), a seven-membered carbocycle, represents a foundational structure in organic chemistry with implications for the synthesis of complex molecules and bioactive compounds. This technical guide delves into the historical context of its discovery and the seminal methods developed for its synthesis. We provide a detailed examination of the pioneering work of Richard Willstätter, whose multi-step transformation of cycloheptanone (B156872) laid the groundwork for accessing this important cycloalkene. This document includes a thorough compilation of the experimental protocols, quantitative data from original publications, and visual representations of the synthetic pathways to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Dawn of Seven-Membered Rings

The late 19th and early 20th centuries were a period of profound advancement in the understanding of cyclic organic compounds. While the stability and chemistry of five- and six-membered rings were relatively well-understood, larger ring systems presented a significant synthetic challenge. The story of this compound is intrinsically linked to the broader exploration of these larger carbocycles.

Early investigations into seven-membered rings were often focused on naturally derived compounds. In 1881, Albert Ladenburg was the first to generate a seven-membered ring compound, cycloheptatriene (B165957), through the decomposition of tropine. However, it was the seminal work of the Nobel laureate Richard Willstätter in 1901 that provided a rational and definitive synthesis, confirming the seven-membered ring structure of these compounds. His work, starting from cycloheptanone (also known as suberone), not only provided access to cycloheptatriene but also laid the synthetic foundation for the preparation of this compound.

The Willstätter Synthesis: A Landmark in Carbocycle Chemistry

The first successful and documented synthesis of this compound was accomplished by Richard Willstätter as part of his extensive investigations into seven-membered ring systems. His approach was a multi-step process starting from the readily available cycloheptanone. The overall strategy involved the introduction of a nitrogen-containing functional group that could then be eliminated to form the double bond of this compound. This classic synthesis pathway is detailed below.

Overall Synthetic Scheme

The synthesis proceeds in three main stages:

-

Oximation of Cycloheptanone: Conversion of the ketone to an oxime.

-

Reduction of Cycloheptanone Oxime: Reduction of the oxime to the corresponding primary amine, cycloheptylamine (B1194755).

-

Hofmann Elimination: Exhaustive methylation of the amine followed by elimination to yield this compound.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures as described in the historical literature, along with available quantitative data.

Step 1: Synthesis of Cycloheptanone Oxime

The initial step involves the conversion of cycloheptanone to its corresponding oxime. This reaction is a standard condensation of a ketone with hydroxylamine.

Experimental Protocol:

A solution of hydroxylamine hydrochloride in water is neutralized with an equivalent amount of sodium carbonate. To this aqueous solution of free hydroxylamine, an alcoholic solution of cycloheptanone is added. The mixture is then gently warmed on a water bath for a short period. Upon cooling, the cycloheptanone oxime crystallizes. The crude product is collected by filtration and can be purified by recrystallization from dilute alcohol.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| Cycloheptanone | 112.17 | 1.0 | ~90 |

| Hydroxylamine Hydrochloride | 69.49 | 1.1 | - |

| Sodium Carbonate | 105.99 | 0.55 | - |

| Cycloheptanone Oxime | 127.19 | - | ~90 |

Step 2: Synthesis of Cycloheptylamine

The second step is the reduction of the cycloheptanone oxime to cycloheptylamine. Willstätter employed a dissolving metal reduction using sodium in amyl alcohol.

Experimental Protocol:

Cycloheptanone oxime is dissolved in anhydrous amyl alcohol. Small pieces of metallic sodium are then added portion-wise to the solution, maintaining a gentle reflux. The addition of sodium is continued until the reaction ceases. After cooling, the excess sodium is destroyed by the careful addition of ethanol. The reaction mixture is then treated with water, and the cycloheptylamine is isolated by steam distillation from the alkaline solution. The amine is then extracted from the distillate with a suitable solvent and purified by distillation.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| Cycloheptanone Oxime | 127.19 | 1.0 | ~75 |

| Sodium | 22.99 | ~8.0 | - |

| Cycloheptylamine | 113.20 | - | ~75 |

Step 3: Hofmann Elimination for the Synthesis of this compound

The final stage of the synthesis is the Hofmann elimination of cycloheptylamine. This classic reaction involves exhaustive methylation of the amine to form a quaternary ammonium salt, which is then treated with a base and heated to induce elimination.

Experimental Protocol:

-

Exhaustive Methylation: Cycloheptylamine is treated with an excess of methyl iodide. The reaction is typically carried out in a sealed tube or under reflux. The resulting cycloheptyltrimethylammonium iodide precipitates as a crystalline solid and is collected by filtration.

-

Formation of the Hydroxide: The quaternary ammonium iodide is converted to the corresponding hydroxide by treatment with silver oxide in water. The silver iodide precipitate is removed by filtration.

-

Elimination: The aqueous solution of cycloheptyltrimethylammonium hydroxide is concentrated by distillation under reduced pressure and then heated strongly. The this compound formed, along with trimethylamine (B31210) and water, distills over. The this compound is separated from the aqueous layer, dried, and purified by distillation.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Overall Yield from Amine (%) |

| Cycloheptylamine | 113.20 | 1.0 | ~60 |

| Methyl Iodide | 141.94 | >3.0 (excess) | - |

| Silver Oxide | 231.74 | ~0.5 | - |

| This compound | 96.17 | - | ~60 |

Logical Workflow of the Hofmann Elimination

The Hofmann elimination is a cornerstone of amine chemistry and proceeds through a well-defined logical sequence.

Conclusion

The historical synthesis of this compound by Richard Willstätter stands as a testament to the ingenuity and perseverance of early 20th-century organic chemists. While modern synthetic methods offer more efficient and higher-yielding routes to this compound, an understanding of these foundational syntheses provides invaluable context for the development of the field. The multi-step conversion of cycloheptanone to this compound via oximation, reduction, and Hofmann elimination remains a classic example of strategic functional group manipulation in organic synthesis. This guide, by providing detailed protocols and quantitative data from the original literature, aims to be a valuable resource for researchers and professionals in the chemical sciences, bridging the historical foundations with contemporary research and development.

An In-depth Technical Guide to the Ring Strain and Reactivity of Cycloheptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the ring strain and reactivity of cycloheptene (B1346976), with a particular focus on the contrasting properties of its cis and trans isomers. The unique conformational landscape of the seven-membered ring, coupled with the significant strain inherent in the trans configuration, gives rise to a rich and diverse chemistry that is of significant interest in both fundamental research and applied sciences, including drug development.

Understanding the Ring Strain in this compound

The reactivity of cycloalkenes is intrinsically linked to their inherent ring strain, which is a combination of angle strain, torsional strain, and transannular strain.[1][2][3]

-

Angle Strain: This arises from the deviation of bond angles from the ideal sp³ (109.5°) and sp² (120°) geometries. In this compound, the carbon atoms of the ring cannot all adopt their ideal bond angles, leading to this type of strain.

-

Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms. To minimize this strain, the this compound ring puckers into various non-planar conformations.[1]

-

Transannular Strain (Prelog Strain): This is a form of steric hindrance caused by the close proximity of substituents on non-adjacent carbon atoms across the ring. This type of strain is particularly significant in medium-sized rings like this compound.[4]

Conformational Analysis

cis-Cycloheptene preferentially adopts a chair conformation. The interconversion between different chair and boat forms involves a pseudorotation pathway. The energy barrier for the inversion of the most stable chair conformation of cis-cycloheptene has been calculated to be approximately 5.0 kcal/mol.[5]

trans-Cycloheptene is a highly strained and unstable molecule.[3][6] The incorporation of a trans double bond into a seven-membered ring introduces significant strain. This strain is a combination of large bond angle distortions and severe twisting of the π-bond. The pyramidalization angle at the unsaturated carbons in trans-cycloheptene is estimated to be 37°, with a p-orbital misalignment of 30.1°.[6] Due to its high reactivity, trans-cycloheptene is typically generated in situ at low temperatures.[6]

Quantitative Analysis of Ring Strain

The strain energy of a cycloalkane can be determined by comparing its experimental heat of combustion or hydrogenation with that of a strain-free reference compound. While cis-cycloheptene has a relatively modest strain energy, the trans isomer is significantly more strained.

| Compound | Total Strain Energy (kcal/mol) | Primary Sources of Strain |

| cis-Cycloheptene | ~6.3 | Torsional, Transannular |

| trans-Cycloheptene | 27 - 36 (calculated)[7] | Angle, Torsional |

| Cycloheptane | 6.3[8] | Torsional, Transannular |

| Cyclohexane | 0 | (Strain-free reference) |

| cis-Cyclooctene | 9.7 | Torsional, Transannular |

| trans-Cyclooctene (B1233481) | 18.9 | Angle, Torsional |

Reactivity of this compound

The ring strain in this compound, particularly in the trans isomer, is a driving force for reactions that lead to a more stable, less strained product.

Catalytic Hydrogenation

Catalytic hydrogenation of the double bond in this compound yields cycloheptane, releasing the strain associated with the π-bond. The heat of hydrogenation (ΔH°hydrog) is a direct measure of the stability of the alkene; a more negative value indicates a less stable (more strained) starting material.

| Alkene | Heat of Hydrogenation (kcal/mol) |

| cis-Cycloheptene | -26.3[9] |

| trans-Cycloheptene | > -34.5 (estimated) |

| Cyclohexene | -28.6 |

| cis-Cyclooctene | -23.4 |

| trans-Cyclooctene | -34.5[10] |

Note: The heat of hydrogenation for trans-cycloheptene is estimated to be even more exothermic than that of trans-cyclooctene due to its higher predicted strain energy.

Epoxidation

Epoxidation of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), yields this compound oxide. The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond. The high strain of trans-cycloheptene makes it significantly more reactive towards epoxidation than the cis isomer.

Bioorthogonal Chemistry

The exceptional reactivity of strained trans-cycloalkenes is harnessed in bioorthogonal chemistry, particularly in reactions with tetrazines. These inverse-electron-demand Diels-Alder reactions are extremely fast and selective, allowing for the labeling and manipulation of biomolecules in living systems. Sila-trans-cycloheptene derivatives have been shown to exhibit some of the fastest bioorthogonal reaction rates reported to date, with a second-order rate constant (k₂) of 1.14 x 10⁷ M⁻¹ s⁻¹.[11]

This compound Derivatives in Drug Development

The this compound scaffold is present in a number of pharmacologically active compounds. The conformational flexibility and substitution patterns of the seven-membered ring can be tailored to achieve desired binding affinities and pharmacological profiles.

-

Benzocycloheptenes: This class of compounds includes drugs with diverse activities. For example, Cyproheptadine is a first-generation antihistamine that also exhibits antiserotonergic properties.[12] Cyclobenzaprine is a muscle relaxant structurally related to tricyclic antidepressants.[13] The central seven-membered ring in these molecules is crucial for their three-dimensional shape and interaction with their respective biological targets.[14][15]

Experimental Protocols

Photochemical Flow Synthesis of trans-Cycloheptene Silver Nitrate (B79036) Complex

This protocol is based on the method developed for the synthesis of strained trans-cycloalkenes.[11][12]

Materials:

-

cis-Cycloheptene

-

Methyl benzoate (B1203000) (photosensitizer)

-

Hexane (or other suitable solvent)

-

Silver nitrate (AgNO₃)

-

Silica gel

-

Photochemical flow reactor with a UV lamp and cooling system

Procedure:

-

Prepare a solution of cis-cycloheptene and methyl benzoate in hexane.

-

Set up the photochemical flow reactor, ensuring the cooling system is operational to maintain a low temperature (e.g., -20 °C).

-

Pump the solution through the reactor while irradiating with the UV lamp. The flow rate should be optimized to allow for efficient photoisomerization.

-

The output of the reactor is passed directly through a column packed with silica gel impregnated with silver nitrate. The trans-cycloheptene selectively complexes with the silver ions and is retained on the column.

-

After the reaction is complete, the complex can be eluted from the column. The resulting trans-cycloheptene-AgNO₃ complex is significantly more stable than the free trans-cycloheptene and can be stored at low temperatures.

Catalytic Hydrogenation of cis-Cycloheptene

This is a standard procedure for the reduction of an alkene to an alkane.[4][9][16][17]

Materials:

-

cis-Cycloheptene

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Balloon or hydrogenation apparatus

Procedure:

-

In a round-bottom flask, dissolve cis-cycloheptene in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Introduce hydrogen gas into the flask, typically via a balloon or a dedicated hydrogenation apparatus, and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude cycloheptane. Further purification can be performed by distillation if necessary.

Epoxidation of cis-Cycloheptene with m-CPBA

This protocol describes a common method for the epoxidation of alkenes.[18][19][20]

Materials:

-

cis-Cycloheptene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve cis-cycloheptene in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

In a separate flask, dissolve m-CPBA (typically 1.1-1.5 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of this compound.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound oxide.

-

The product can be purified by column chromatography or distillation.

References

- 1. EP0056617A2 - this compound derivatives, process and intermediates for their preparation, and pharmceuticals containing them - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ring strain - Wikipedia [en.wikipedia.org]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. PS6 [ursula.chem.yale.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cyclobenzaprine: Uses, Dosage, Side Effects & Warnings [drugs.com]

- 13. Preliminary pharmacology of some benzocycloheptane derivatives related to amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]